5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as MTCA and is a versatile building block in organic synthesis. MTCA contains a thiazole ring that is known to have various biological and pharmacological activities.
Scientific Research Applications
Synthesis of Bioactive Substances
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde serves as a key intermediate in the synthesis of various bioactive substances. It's employed in reactions with phenylhydrazine, isoniazid, N-substituted rhodanines, and in the Biginelli reaction with acetoacetic ester and urea, leading to the creation of new 1,3-thiazole derivatives of interest due to their potential biological activities (Sinenko et al., 2016).
Building Block for Biologically Active Compounds
It's recognized as a versatile building block in the synthesis of many biologically active compounds. A notable synthesis involves its stable isotope-labeled counterpart, which is significant in the creation of labeled thiazole compounds that could be crucial for biological studies and potentially for the creation of radioactive isotope-labeled compounds (Lin et al., 2009).
Conformational Analysis in Drug Design
The compound is also relevant in the conformational analysis of drug molecules. Its derivatives have been analyzed for their role in chiral recognition and to determine the active conformations in certain drug series, which is crucial in understanding the drug's interaction with biological targets (Lambert-van der Brempt et al., 1994).
properties
IUPAC Name |
5-(methoxymethyl)-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOUGKBDMDJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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